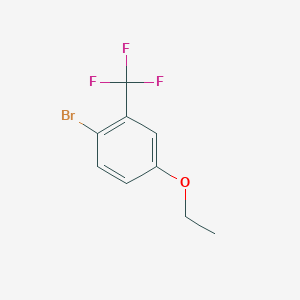

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBKTJHPNAJJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621862 | |

| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156605-95-7 | |

| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156605-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: A Key Building Block in Targeted Protein Degradation

CAS Number: 156605-95-7

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene, a crucial chemical intermediate in the rapidly evolving field of targeted protein degradation. We will delve into its chemical and physical properties, explore a plausible synthetic route, discuss its pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs), and provide essential safety and handling information.

Introduction: The Emergence of a Key Synthetic Intermediate

This compound has garnered significant attention within the medicinal chemistry community as a valuable building block for the synthesis of complex bioactive molecules.[1] Its unique trifluoromethyl and ethoxy substitutions on a brominated benzene core provide a versatile scaffold for the construction of novel therapeutics. The trifluoromethyl group, in particular, is a bioisostere of several functional groups and is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This makes the compound especially relevant in the design of next-generation pharmaceuticals.

The primary application of this compound lies in its role as a precursor for PROTACs, a novel class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 156605-95-7 | [1][2] |

| Molecular Formula | C₉H₈BrF₃O | [1][3] |

| Molecular Weight | 269.06 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | SMBKTJHPNAJJOC-UHFFFAOYSA-N | [3] |

| SMILES | CCOC1=CC=C(Br)C=C1C(F)(F)F | [3] |

Note: As this is a specialized chemical, some physical properties like melting and boiling points are not consistently reported across commercial suppliers. Researchers should verify these properties for their specific batches.

Synthesis of this compound: A Plausible Synthetic Pathway

Sources

An In-depth Technical Guide to 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document details the molecule's fundamental physicochemical properties, outlines a representative synthetic pathway, discusses robust analytical characterization techniques, and explores its applications as a versatile building block. Emphasis is placed on the rationale behind methodological choices and the practical implications of the compound's structural features, particularly the trifluoromethyl and ethoxy groups, which impart unique electronic and pharmacokinetic properties. This guide serves as an authoritative resource, consolidating essential data, protocols, and safety information to facilitate its effective use in the laboratory and in the design of novel chemical entities.

Core Physicochemical Properties

This compound (CAS No: 156605-95-7) is a substituted benzene ring that serves as a valuable intermediate in organic synthesis.[1] Its structure is characterized by a bromine atom and a trifluoromethyl group ortho to each other, and an ethoxy group para to the bromine atom. This specific arrangement of substituents dictates its reactivity and utility. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the electronic nature of the aromatic ring, while also enhancing lipophilicity and metabolic stability in derivative compounds—qualities highly sought after in drug design.[2]

Structural and Molecular Data

The foundational properties of the compound are summarized below. The molecular weight and formula are critical for stoichiometric calculations in synthesis and for verification via mass spectrometry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Thermo Fisher Scientific |

| CAS Number | 156605-95-7 | [1] |

| Molecular Formula | C₉H₈BrF₃O | [1][3][4] |

| Molecular Weight | 269.06 g/mol | [3][4] |

| Appearance | Solid | [3] |

| InChI Key | SMBKTJHPNAJJOC-UHFFFAOYSA-N | [3] |

Chemical Structure Visualization

The spatial arrangement of the functional groups is crucial for understanding its chemical behavior, particularly in reactions involving the aromatic ring or the bromine atom (e.g., cross-coupling reactions).

Caption: 2D structure of this compound.

Synthesis Pathway and Rationale

The synthesis of polysubstituted benzenes like this compound requires a strategic approach to introduce functional groups in the correct regiochemical orientation. A plausible and common strategy involves the electrophilic aromatic substitution of a pre-functionalized precursor.

Retrosynthetic Analysis

A logical precursor is 1-ethoxy-3-(trifluoromethyl)benzene. The ethoxy group is a moderately activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. Their combined influence directs the incoming electrophile (Br⁺). The para-position to the strongly directing ethoxy group is the most sterically accessible and electronically favorable position for bromination.

Experimental Protocol: Electrophilic Bromination

This protocol describes a general method for the bromination of an activated aromatic ring.

Materials:

-

1-ethoxy-3-(trifluoromethyl)benzene (starting material)

-

N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron filings (catalyst, if using Br₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon tetrachloride (CCl₄))

-

Saturated sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a fume hood, dissolve 1-ethoxy-3-(trifluoromethyl)benzene in the anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C using an ice bath.

-

Bromination: If using liquid bromine, add a catalytic amount of FeBr₃. Dissolve the bromine in a small amount of the reaction solvent and add it dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C. If using NBS, add it portion-wise directly to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bisulfite solution to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction & Wash: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality: The choice of a Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, generating a potent electrophile (Br⁺) necessary for substitution on the deactivated ring.[5] The low temperature helps control the reaction's exothermicity and minimizes the formation of side products.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed. Each method provides complementary information for a comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include a triplet and quartet for the ethoxy group, and distinct signals in the aromatic region for the three non-equivalent ring protons.

-

¹⁹F NMR: A singlet peak would confirm the presence of the single CF₃ group.

-

¹³C NMR: Shows all unique carbon atoms in the molecule, including the CF₃ carbon (as a quartet due to C-F coupling) and the bromine-bearing carbon.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks of nearly 1:1 ratio) due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: Identifies functional groups. Key absorbances would include C-H stretches (aromatic and aliphatic), C-O ether stretches, and strong C-F stretches characteristic of the trifluoromethyl group.

Analytical Workflow Diagram

Caption: Standard workflow for the analytical validation of the final compound.

Applications in Research and Drug Development

This compound is not an end-product but a strategic building block for constructing more complex molecular architectures. Its utility stems from the orthogonal reactivity of its functional groups.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon-carbon or carbon-heteroatom bonds at this position, enabling the synthesis of diverse compound libraries.

-

Medicinal Chemistry Intermediate: The trifluoromethyl group is a "privileged" moiety in modern drug design.[2] Its inclusion can enhance a drug candidate's metabolic stability (by blocking sites of oxidation), increase its binding affinity (through favorable electronic interactions), and improve its membrane permeability and oral bioavailability by increasing lipophilicity.[2]

-

Protein Degrader Building Block: As listed by suppliers, this molecule is a building block for protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras).[1] These bifunctional molecules require modular synthesis, and fragments like this compound can be incorporated into the final structure to optimize properties and target engagement.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is based on available safety data.

-

Hazard Classification: Classified as Acute Toxicity, Oral (Category 4).[3]

-

GHS Pictogram: GHS07 (Exclamation Mark).[3]

-

Hazard Statements: H302: Harmful if swallowed.[3]

-

Precautionary Statements:

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is a combustible solid.[3]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its precise molecular weight of 269.06 g/mol and its unique combination of reactive and property-modulating groups make it an asset for researchers in medicinal chemistry, materials science, and drug discovery. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the development of next-generation chemical entities. This guide provides the foundational knowledge required for its effective and safe utilization in advanced research endeavors.

References

-

This compound, min 95%, 5 grams . (n.d.). Oakwood Chemical. Retrieved December 31, 2025, from [Link]

-

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene . (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene . (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

News Report: The Rising Importance of 1-Bromo-4-(Trifluoromethyl)benzene in Chemical Applications . (n.d.). XD BIOCHEMS. Retrieved December 31, 2025, from [Link]

-

The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)- . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 31, 2025, from [Link]

-

Exploring the Multifaceted Applications of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Modern Chemistry . (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 31, 2025, from [Link]

- The synthetic method of 1-bromo-2,4,5-trifluorobenzene. (n.d.). Google Patents.

-

1-Bromo-4-(trifluoromethoxy)benzene . (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . (2021). Journal of Biomedical Research & Environmental Sciences. Retrieved December 31, 2025, from [Link]

Sources

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene chemical properties

An In-depth Technical Guide to 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: A Strategic Building Block in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry and materials science, the strategic deployment of highly functionalized aromatic building blocks is paramount to innovation. This compound (CAS No. 156605-95-7) emerges as a compound of significant interest, particularly within the burgeoning field of targeted protein degradation.[1] Its unique trifecta of reactive and modulating functional groups—an aryl bromide for synthetic elaboration, an ethoxy group for tuning physicochemical properties, and a trifluoromethyl group for enhancing metabolic stability and binding interactions—positions it as a valuable, albeit under-characterized, intermediate.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It navigates the known attributes of this molecule, infers its reactivity and synthetic pathways based on established chemical principles, and contextualizes its potential applications, most notably as a scaffold component in Proteolysis-Targeting Chimeras (PROTACs). While peer-reviewed literature on this specific isomer is nascent, this document serves as an expert guide to harnessing its potential by leveraging data from analogous structures and foundational organic chemistry concepts.

Core Chemical and Physical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. While extensive experimental data for this compound is not yet widely published, its core identifiers and basic physical properties have been established by commercial suppliers. These are summarized below.

| Property | Value | Source(s) |

| CAS Number | 156605-95-7 | [1][2] |

| Molecular Formula | C₉H₈BrF₃O | [1][2] |

| Molecular Weight | 269.06 g/mol | [2] |

| Purity (Typical) | ≥95% | [1] |

| Known Applications | Protein Degrader Building Block | [1] |

| Storage Conditions | Room Temperature or -20°C | [1][2] |

The trifluoromethyl group, a bioisostere for moieties like the isopropyl group, is known to significantly increase lipophilicity and can improve metabolic stability by blocking potential sites of oxidation. The ethoxy group can modulate solubility and provides a hydrogen bond acceptor. These features are highly desirable in drug candidates.

Proposed Synthesis Pathway

The directing effects of the substituents are key to this proposed transformation. The ethoxy group is a strongly activating, ortho-, para--directing group, while the trifluoromethyl group is a deactivating, meta--directing group. In the precursor 3-ethoxybenzotrifluoride, the positions ortho and para to the ethoxy group (positions 2, 4, and 6) are activated. The position meta to the trifluoromethyl group (position 5) is the least deactivated. The bromination is therefore expected to occur at the positions most strongly activated by the ethoxy group. Due to steric hindrance from the adjacent trifluoromethyl group, substitution at the 2-position might be disfavored compared to the 4- and 6-positions. However, specific reaction conditions (catalyst, solvent, temperature) can be optimized to favor the desired 6-bromo isomer, which corresponds to the target molecule, this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3-ethoxybenzotrifluoride in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or use N-Bromosuccinimide (NBS) with a catalytic amount of a strong acid.

-

Reagent Addition: Slowly add a solution of elemental bromine (Br₂) in the same solvent dropwise to the reaction mixture. Maintain the temperature below 10°C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize unreacted bromine. Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, likely a mixture of isomers, would then be purified using flash column chromatography or distillation to isolate the desired this compound.

Reactivity and Application in Synthesis

The primary value of this compound lies in the synthetic handle provided by the aryl bromide. This functional group is a cornerstone of modern organic synthesis, enabling a wide array of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Key Potential Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is a fundamental transformation in the synthesis of complex molecules for pharmaceuticals and materials.

-

Sonogashira Coupling: Coupling with terminal alkynes to produce aryl-alkyne structures, which are prevalent in functional materials and complex natural products.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, a critical step in the synthesis of many drug candidates.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

The electron-withdrawing nature of the trifluoromethyl group is expected to make the C-Br bond more susceptible to oxidative addition to a Pd(0) catalyst, potentially facilitating these cross-coupling reactions.

Caption: Key cross-coupling reactions for synthetic elaboration.

Application Spotlight: PROTAC Development

The classification of this molecule as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target POI.

-

A ligand that binds to an E3 ligase (e.g., Cereblon or VHL).

-

A linker that connects the two ligands.

This compound is an ideal starting point for constructing either the POI ligand or a portion of the linker. The aryl bromide can be used as the attachment point for the rest of the PROTAC molecule via one of the cross-coupling reactions described above. The trifluoromethyl and ethoxy groups can be incorporated into the final POI ligand to enhance binding affinity, cell permeability, and metabolic stability.

Caption: Role of the molecule in a general PROTAC structure.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on the hazards of structurally related compounds, such as other halogenated and trifluoromethylated aromatic ethers.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Fire Safety: The compound is likely a combustible liquid. Keep away from open flames, sparks, and other sources of ignition. Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound represents a modern building block with significant untapped potential. Its value is rooted in the synergistic combination of its functional groups, which offer a versatile platform for synthetic diversification while embedding drug-like properties into target molecules. Although detailed characterization in public literature remains limited, its strategic importance, particularly in the synthesis of next-generation therapeutics like PROTACs, is clear. This guide provides the foundational knowledge and expert-inferred insights necessary for chemists to begin exploring the utility of this promising compound in their research and development programs. As its applications expand, a more detailed public profile of its properties and reactivity is anticipated to emerge.

References

This reference list is compiled based on the inferred applications and general principles discussed. Specific literature citing this compound was not available at the time of writing.

Sources

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene physical properties

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Introduction

This compound is a halogenated, trifluoromethyl-substituted aromatic ether. Compounds within this class are of significant interest to researchers in medicinal chemistry and materials science. The presence of a bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while the trifluoromethyl group can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides a detailed overview of the known physical and chemical properties of this compound, offering insights for its application in research and development.

Chemical Identity and Structure

A precise understanding of the compound's identity is foundational for any scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 156605-95-7 | [1][2] |

| Molecular Formula | C₉H₈BrF₃O | [1][2][3] |

| Molecular Weight | 269.06 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Common Synonyms | 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | [3] |

| Canonical SMILES | CCOC1=CC=C(C(C(F)(F)F)=C1)Br | |

| InChI Key | SMBKTJHPNAJJOC-UHFFFAOYSA-N |

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification and formulation. While specific experimental data for properties like boiling and melting points for this exact isomer are not widely published, we can infer expected behavior based on its structure and data from commercial suppliers.

| Property | Value | Source(s) | Notes |

| Physical Form | Solid | Expected at standard temperature and pressure. | |

| Purity | ≥95% to 97% | [1][3] | Commercially available in various grades. |

| Boiling Point | Data not available | As a substituted benzene with a molecular weight of 269.06 g/mol , a high boiling point, likely above 200°C at atmospheric pressure, is expected. A related isomer, 1-Bromo-4-(trifluoromethoxy)benzene, has a boiling point of 80°C at 50 mmHg.[4] | |

| Melting Point | Data not available | The solid form indicates a melting point above room temperature. The degree of symmetry and intermolecular forces will influence this value. | |

| Density | Data not available | The presence of a bromine atom suggests a density greater than 1 g/cm³. For comparison, the related liquid isomer 1-Bromo-4-(trifluoromethoxy)benzene has a density of 1.622 g/mL at 25°C.[4] | |

| Solubility | Data not available | Expected to be poorly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and ethers, owing to its aromatic and ether functionalities. |

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. Based on its chemical structure, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum should reveal distinct signals corresponding to the aromatic protons and the ethoxy group. The aromatic protons will appear as complex multiplets, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group. The ethoxy group will present as a characteristic triplet (for the methyl protons) and a quartet (for the methylene protons).

-

¹³C NMR: The carbon NMR will show nine distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bonded to bromine will also have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain of the ethoxy group. Strong C-F stretching bands are expected, typically in the 1100-1300 cm⁻¹ region. C-O stretching from the ether linkage will also be present.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the ethoxy group or trifluoromethyl group.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. The available data indicates that this compound should be handled with care.

-

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 - Harmful if swallowed. While data for this specific isomer is limited, related compounds like 2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene are also classified as causing skin and eye irritation (H315, H319) and potentially causing respiratory irritation (H335)[5]. It is prudent to assume similar hazards.

-

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

Conceptual Protocol: Melting Point Determination

Determining the melting point is a fundamental experiment to assess the purity of a solid compound. The choice of method and its careful execution are critical for obtaining a reliable result.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically <1°C). Impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Apparatus

This is a standard, reliable method chosen for its small sample requirement and accuracy.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. usbio.net [usbio.net]

- 3. 1-Bromo-4-ethoxy-3-(trifluoromethyl)benzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]

- 5. aaronchem.com [aaronchem.com]

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound (CAS No: 156605-95-7), a valuable fluorinated building block in modern drug discovery and materials science.[1][2] The document focuses on the well-established Sandmeyer reaction, offering a detailed mechanistic explanation and a robust, step-by-step experimental protocol. It also critically evaluates an alternative route via direct electrophilic bromination, highlighting the significant regioselectivity challenges. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important intermediate.

Introduction and Strategic Importance

This compound is a substituted aromatic compound whose structural features make it a highly desirable intermediate in organic synthesis. The presence of a trifluoromethyl (-CF₃) group is known to enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. Concurrently, the bromo and ethoxy functionalities serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and other chemical transformations. This unique combination of attributes positions the molecule as a critical starting material for the construction of complex, high-value compounds in the pharmaceutical and agrochemical industries.

This guide will dissect the most logical and efficient methods for its preparation, emphasizing the chemical principles that ensure a high-yield, regiochemically pure synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule reveals two primary strategies based on the formation of the key Carbon-Bromine bond.

-

Strategy A: Diazonium Salt Pathway (Sandmeyer Reaction): This approach involves the transformation of a primary aromatic amine into the target aryl bromide. The key precursor is 4-ethoxy-2-(trifluoromethyl)aniline . This method is renowned for its reliability and exquisite control over isomer formation, as the position of the bromine is predetermined by the location of the amine group on the precursor.[3][4][5]

-

Strategy B: Direct Electrophilic Aromatic Substitution (EAS): This pathway considers the direct bromination of 1-ethoxy-3-(trifluoromethyl)benzene . While seemingly more atom-economical, this route is complicated by the competing directing effects of the substituents already on the aromatic ring.

Due to its superior regiochemical control and predictability, this guide will present the Sandmeyer reaction (Strategy A) as the primary and recommended pathway. The challenges inherent in Strategy B will be discussed for comparative purposes.

Primary Synthesis Pathway: The Sandmeyer Reaction

The Sandmeyer reaction provides a robust method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4] The overall transformation from the key aniline precursor is a two-stage process performed in a single pot.

Stage 1: Diazotization of 4-Ethoxy-2-(trifluoromethyl)aniline

The first critical step is the conversion of the primary aromatic amine into an arenediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrobromic acid (HBr) for this synthesis.

Mechanism: The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) formed under acidic conditions. A series of proton transfers and the elimination of a water molecule yield the diazonium salt.

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): Arenediazonium salts are notoriously unstable and can decompose violently, particularly when isolated.[6] Maintaining a low temperature throughout the diazotization process is critical to prevent premature decomposition and the hazardous evolution of nitrogen gas.[6][7]

-

Strong Acid (HBr): A strong acid is required to generate the reactive electrophile from sodium nitrite. Using HBr is advantageous as it also serves as the bromide source for the subsequent Sandmeyer step.

Stage 2: Copper(I)-Catalyzed Bromination

Once formed, the diazonium salt is immediately treated with a solution of copper(I) bromide (CuBr).[6] This initiates the substitution of the diazonium group with a bromide ion.

Mechanism: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] It is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas, which bubbles out of the solution, driving the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[5]

Causality of Experimental Choices:

-

Copper(I) Catalyst: Cu(I) is essential for the SET mechanism that generates the aryl radical. While catalytic amounts are sufficient, stoichiometric quantities are often used to ensure high conversion.[4]

The complete workflow for this recommended pathway is illustrated below.

Caption: Workflow for the Sandmeyer synthesis of the target compound.

Alternative Pathway: Electrophilic Aromatic Bromination

An alternative approach is the direct electrophilic bromination of 1-ethoxy-3-(trifluoromethyl)benzene. This reaction typically employs molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃). However, this pathway is fraught with regioselectivity issues.

Analysis of Directing Effects:

-

Ethoxy Group (-OEt): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[8][9]

-

Trifluoromethyl Group (-CF₃): This is a strongly deactivating group due to its inductive electron-withdrawing nature, directing incoming electrophiles to the meta position.[10]

The desired product requires bromination at the C4 position (relative to the ethoxy group), which is ortho to the activating ethoxy group but meta to the deactivating trifluoromethyl group. While the activating group's influence is generally dominant, the deactivating effect of the -CF₃ group significantly reduces the ring's overall nucleophilicity.[10] This competition will invariably lead to a mixture of brominated isomers, including substitution at the other ortho and para positions relative to the ethoxy group. The resulting purification challenges make this route synthetically inefficient compared to the Sandmeyer reaction.[11][12]

Detailed Experimental Protocol (Sandmeyer Pathway)

This protocol is a self-validating system adapted from established Sandmeyer procedures.[6][7] All operations should be conducted in a well-ventilated fume hood.

5.1. Materials and Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | Purity |

| 4-Ethoxy-2-(trifluoromethyl)aniline | 1.0 | 205.18 | >97% |

| Hydrobromic Acid (48% aq.) | ~5.0 | 80.91 | Reagent |

| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | >97% |

| Copper(I) Bromide (CuBr) | 1.2 | 143.45 | >98% |

| Dichloromethane (DCM) | - | 84.93 | ACS Grade |

| Sodium Hydroxide (aq. soln.) | - | 40.00 | 2M |

| Anhydrous Magnesium Sulfate | - | 120.37 | Granular |

5.2. Step-by-Step Procedure

-

Diazotization:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-ethoxy-2-(trifluoromethyl)aniline (1.0 eq).

-

Add 48% hydrobromic acid (~3.0 eq) and cool the resulting suspension to 0 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (~2.0 eq) and cool the solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution from the first flask to the CuBr solution via the dropping funnel. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for 1-2 hours at room temperature, or until the evolution of nitrogen gas has completely ceased.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing water and crushed ice.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic layers and wash sequentially with 2M sodium hydroxide solution (to remove excess acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the final product, this compound.

-

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the molecular structure and isomeric purity.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight (269.06 g/mol ) and assess purity.[2]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[13]

-

Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and toxic fumes.[14]

-

Diazonium Salt Hazard: Never isolate the diazonium salt intermediate. It is explosive in a dry state. Always use it immediately in solution.

-

Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if ingested.[15][16] Keep it away from combustible materials, acids, and reducing agents.[16]

-

Copper(I) Bromide (CuBr): Harmful if swallowed or inhaled. Causes serious eye and skin irritation.[14] Avoid creating dust.

-

Hydrobromic Acid (HBr): Highly corrosive and can cause severe burns. Handle with extreme care.

References

-

Quality Chemical. (2021). Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 1-Bromo-4-(trifluoromethoxy)benzene in Modern Chemical Synthesis. [Link]

-

Chemsolv. (2025-06-19). What are the safety precautions when handling Sodium Nitrite?. [Link]

- Supporting Information for an unspecified article.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction. [Link]

-

Environmental Science: Processes & Impacts. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

-

National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- The Royal Society of Chemistry. (Year N/A). Supporting Information for an unspecified article.

-

Oakwood Chemical. This compound, min 95%. [Link]

-

PubChem. 1-Bromo-4-(trifluoromethoxy)benzene. [Link]

-

ResearchGate. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

PubMed. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. [Link]

-

University of Calgary. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]

-

Physical Chemistry Chemical Physics. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. usbio.net [usbio.net]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wfxcchemical.com [wfxcchemical.com]

- 14. prochemonline.com [prochemonline.com]

- 15. fishersci.com [fishersci.com]

- 16. chemtradelogistics.com [chemtradelogistics.com]

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene mechanism of formation

An In-depth Technical Guide to the Formation of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Introduction

This compound (CAS No. 156605-95-7) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic properties, imparted by the trifluoromethyl, ethoxy, and bromo substituents, make it a valuable building block for the synthesis of complex molecules, including protein degraders and other pharmacologically active agents.[1] The synthesis of this molecule is a compelling case study in electrophilic aromatic substitution, where the regiochemical outcome is dictated by the competing and cooperating directing effects of multiple substituents. This guide provides a detailed examination of the mechanism of its formation, grounded in the fundamental principles of physical organic chemistry, for an audience of researchers and drug development professionals.

Core Principle: Electrophilic Aromatic Substitution (SEAr)

The formation of this compound from its logical precursor, 4-ethoxy-2-(trifluoromethyl)benzene, proceeds via an electrophilic aromatic substitution (SEAr) reaction. This class of reactions is fundamental to aromatic chemistry and involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[3] The mechanism universally proceeds through a two-step pathway:

-

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (in this case, a bromonium ion equivalent). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Restoration of Aromaticity: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the highly stable aromatic π-system and yields the substituted product.[4]

The central challenge in any SEAr reaction on a substituted ring is predicting the regioselectivity—that is, which hydrogen will be replaced. This is governed by the electronic properties of the substituents already present on the ring.

Analysis of Substituent Directing Effects

The regiochemical outcome of the bromination of 4-ethoxy-2-(trifluoromethyl)benzene is a direct consequence of the electronic influence exerted by the ethoxy (-OEt) and trifluoromethyl (-CF₃) groups.

The Ethoxy Group (-OCH₂CH₃): A Powerful Activating, Ortho, Para-Director

The ethoxy group is a strong activating group, meaning it increases the rate of electrophilic substitution relative to benzene.[5] This is due to the presence of lone pairs on the oxygen atom, which can be delocalized into the benzene ring through resonance (a +R or +M effect). This donation of electron density enriches the ring, making it more nucleophilic.

Crucially, this resonance effect preferentially increases the electron density at the ortho and para positions, as illustrated by the resonance contributors. While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant, dictating the group's character as a powerful ortho, para-director.[6][7]

The Trifluoromethyl Group (-CF₃): A Powerful Deactivating, Meta-Director

In stark contrast, the trifluoromethyl group is one of the most potent electron-withdrawing and deactivating groups in organic chemistry.[8] The extreme electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the ring through a powerful inductive effect (-I).[9] This effect depletes the ring of electron density, making it less nucleophilic and thus much less reactive towards electrophiles than benzene.[5][10]

This deactivating nature has a profound impact on the stability of the arenium ion intermediate. During an attack at the ortho or para positions relative to the -CF₃ group, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the -CF₃ group. This arrangement is extremely unfavorable due to the powerful inductive withdrawal of the -CF₃ group, which intensifies the positive charge.[8] Consequently, the transition states leading to ortho and para products are significantly destabilized. The meta position is the least deactivated, making the -CF₃ group a strong meta-director.[10]

Mechanism of Formation: A Case of Competing Influences

The synthesis of this compound via bromination of 4-ethoxy-2-(trifluoromethyl)benzene presents a fascinating regiochemical puzzle. The powerful activating, ortho, para-directing ethoxy group is in direct opposition to the powerful deactivating trifluoromethyl group.

Step 1: Generation of the Bromonium Electrophile

The reaction is initiated by activating molecular bromine (Br₂) with a Lewis acid catalyst, typically iron(III) bromide (FeBr₃). The Lewis acid polarizes the Br-Br bond, generating a highly reactive bromonium ion (Br⁺) electrophile, complexed as [Br-Br-FeBr₃].

Caption: Generation of the electrophile via Lewis acid catalysis.

Step 2: Regioselective Electrophilic Attack

The precursor, 4-ethoxy-2-(trifluoromethyl)benzene, has four potential sites for substitution (C1, C3, C5, C6). The directing effects of the existing substituents guide the incoming electrophile.

-

-OEt group (at C4): Strongly directs towards C1 (para) and C3/C5 (ortho).

-

-CF₃ group (at C2): Strongly directs towards C6 (meta). It also deactivates its ortho positions (C1, C3) and para position (C5).

Let's analyze the key positions:

-

Position 3: Highly disfavored due to severe steric hindrance between the two existing groups and being ortho to the deactivating -CF₃ group.

-

Position 6: Disfavored as it is meta to the powerful activating -OEt group.

-

The Decisive Competition: Position 1 vs. Position 5

-

Attack at C1 (para to -OEt, ortho to -CF₃): This position is strongly activated by the para -OEt group. However, the arenium ion intermediate includes a resonance contributor where the positive charge is on C2, directly adjacent to the destabilizing -CF₃ group.

-

Attack at C5 (ortho to -OEt, para to -CF₃): This position is activated by the ortho -OEt group. Critically, the arenium ion intermediate is stabilized by a resonance contributor that places the positive charge on C4, where it is directly delocalized by the oxygen lone pairs of the -OEt group. This is a highly stable arrangement.

-

Based purely on the stability of the carbocation intermediate, one would predict that substitution at C5 would be the major pathway. However, the title compound, This compound , is the result of substitution at C1 . This indicates that the directing power of the para-ethoxy group is the dominant factor, capable of overcoming the electronic destabilization imposed by the adjacent -CF₃ group. The formation of other isomers is highly probable, necessitating purification, but reaction conditions can be optimized to favor the desired C1 bromination.

Caption: Competing electrophilic attack pathways on the precursor.

Step 3: Deprotonation to Restore Aromaticity

Finally, the conjugate base of the catalyst, [FeBr₄]⁻, acts as a weak base to abstract the proton from the C1 position of the sigma complex. This collapses the intermediate, restores the aromatic π-system, and regenerates the FeBr₃ catalyst, yielding the final product.

Experimental Protocol

The following is a representative protocol for the bromination of an activated aromatic compound, adapted for this specific synthesis.

Materials

-

4-ethoxy-2-(trifluoromethyl)benzene (1 equivalent)

-

Iron(III) bromide (FeBr₃, ~0.05 equivalents) or Iron powder

-

Bromine (Br₂, 1.0 - 1.1 equivalents)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure

-

Reaction Setup: In a fume hood, a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with 4-ethoxy-2-(trifluoromethyl)benzene and anhydrous dichloromethane.

-

Catalyst Addition: The catalyst, FeBr₃, is added to the stirred solution.

-

Bromine Addition: The flask is cooled in an ice bath to 0°C. Bromine, dissolved in a small amount of dichloromethane, is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by TLC or GC-MS.

-

Workup: The reaction is carefully quenched by pouring it into an ice-cold saturated solution of sodium thiosulfate to destroy any excess bromine.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, then washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, likely a mixture of isomers, is purified by flash column chromatography or distillation to isolate the desired this compound.

Caption: A generalized workflow for the synthesis and purification.

Data Summary

| Property | Precursor | Product |

| IUPAC Name | 4-ethoxy-2-(trifluoromethyl)benzene | This compound |

| CAS Number | 59557-36-3 | 156605-95-7[1][2] |

| Molecular Formula | C₉H₉F₃O | C₉H₈BrF₃O[1][2] |

| Molecular Weight | 190.16 g/mol | 269.06 g/mol [2] |

Conclusion

The formation of this compound is a textbook example of the complexities of electrophilic aromatic substitution on polysubstituted rings. The regiochemical outcome is a delicate balance between the powerful ortho, para-directing, activating nature of the ethoxy group and the strong meta-directing, deactivating nature of the trifluoromethyl group. While analysis of arenium ion stability suggests an alternative outcome, the formation of the title compound underscores the directing dominance of the activating group. This mechanistic understanding is crucial for scientists aiming to design rational syntheses of complex aromatic molecules, allowing for the strategic manipulation of electronic and steric effects to achieve desired chemical transformations.

References

- Vertex AI Search. (n.d.). The Essential Role of 1-Bromo-4-(trifluoromethoxy)benzene in Modern Chemical Synthesis.

- BenchChem. (n.d.). An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene for synthesis.

- YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).

- BenchChem. (n.d.). Application Notes and Protocols for 1-Bromo-4-(trifluoromethyl)benzene-d4 in Environmental Sample Analysis.

- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.

- Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o.

- NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.

- Strem. (n.d.). This compound, min 95%, 5 grams.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.

- Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives.

- RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.

- YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.

- A2B Chem. (n.d.). 409344 this compound CAS: 156605-95-7.

- BenchChem. (n.d.). A Comparative Study: Unraveling the Directing Effects of Butoxy and Methoxy Groups in Electrophilic Aromatic Substitution.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. usbio.net [usbio.net]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]

- 7. benchchem.com [benchchem.com]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is a halogenated and fluorinated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating ethoxy group, and an electron-withdrawing trifluoromethyl group, offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and prospective applications, particularly in the realms of medicinal chemistry and materials science. While specific literature on this compound is emerging, this document draws upon established principles of organic chemistry and data from structurally analogous compounds to offer valuable insights for researchers.

Introduction: Unveiling a Promising Synthetic Intermediate

This compound, with the CAS number 156605-95-7, is a substituted benzene derivative that holds considerable promise for the synthesis of complex organic molecules.[1][2] The strategic placement of its functional groups—a bromine atom amenable to cross-coupling reactions, an ethoxy group influencing the electron density of the aromatic ring, and a trifluoromethyl group imparting unique physicochemical properties—makes it a highly attractive scaffold for the development of novel pharmaceuticals and advanced materials.

The trifluoromethyl group is a particularly valued substituent in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the presence of a bromine atom provides a synthetic handle for the introduction of diverse molecular fragments through well-established methodologies like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[3][4]

This guide will delve into the key aspects of this compound, offering a theoretical framework and practical considerations for its use in the laboratory.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of a compound is paramount for its effective utilization in synthesis and for predicting its behavior in various chemical environments.

| Property | Value |

| CAS Number | 156605-95-7[1][2] |

| Molecular Formula | C₉H₈BrF₃O[1][2] |

| Molecular Weight | 269.06 g/mol [2] |

| Appearance | Likely a liquid or low-melting solid |

| Purity | Available with ≥95% purity[1] |

| Storage | Recommended storage at room temperature or -20°C[1][2] |

The interplay of the substituents on the benzene ring dictates the molecule's reactivity. The ethoxy group at the 4-position is an ortho-, para-director and an activating group, increasing the electron density of the aromatic ring through resonance. Conversely, the trifluoromethyl group at the 2-position is a strong electron-withdrawing group and a meta-director. The bromine atom at the 1-position further influences the electronic nature of the ring. This electronic push-pull system can lead to interesting reactivity patterns in both electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

Synthesis of this compound: Plausible Synthetic Strategies

While specific, detailed, and validated synthetic protocols for this compound are not extensively reported in publicly available literature, its structure suggests several plausible synthetic routes based on well-established organic transformations. A potential retrosynthetic analysis is presented below.

Caption: A plausible retrosynthetic analysis for this compound.

3.1. Proposed Synthetic Protocol via Sandmeyer Reaction

This approach leverages the Sandmeyer reaction, a classic method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

Step 1: Nitration of 1-Ethoxy-3-(trifluoromethyl)benzene

-

Rationale: Introduction of a nitro group, which can be subsequently reduced to an amine. The directing effects of the ethoxy and trifluoromethyl groups will need to be carefully considered to achieve the desired regioselectivity.

-

General Procedure:

-

Dissolve 1-ethoxy-3-(trifluoromethyl)benzene in a suitable solvent (e.g., concentrated sulfuric acid).

-

Cool the mixture in an ice bath.

-

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or GC).

-

Carefully pour the reaction mixture over ice and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the product by column chromatography or crystallization.

-

Step 2: Reduction of the Nitro Group

-

Rationale: Conversion of the nitro group to an aniline, which is the precursor for the Sandmeyer reaction.

-

General Procedure:

-

Dissolve the nitrated product in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work up the reaction mixture according to the chosen reducing agent to isolate the aniline derivative.

-

Step 3: Sandmeyer Reaction

-

Rationale: Conversion of the aniline to the corresponding bromo-derivative.

-

General Procedure:

-

Dissolve the 4-ethoxy-2-(trifluoromethyl)aniline in an acidic aqueous solution (e.g., HBr).

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent, wash, dry, and purify to obtain this compound.

-

Sources

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene (CAS No. 156605-95-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard Safety Data Sheet (SDS) templates to deliver field-proven insights and explain the causality behind critical safety protocols. The trifluoromethyl group and halogenation present specific handling challenges; therefore, a thorough understanding of this molecule's nature is paramount to ensuring laboratory safety and experimental integrity.

Chemical Identification and Physicochemical Profile

This compound is a substituted aromatic compound increasingly utilized as a building block in the synthesis of complex organic molecules. Its properties necessitate careful handling, particularly in a research environment where toxicological data may be incomplete.

The imperative to store this compound under refrigerated conditions (2-8°C) suggests a potential for thermal instability or degradation at ambient temperatures.[1] This is a critical consideration for maintaining sample purity for sensitive downstream applications, such as medicinal chemistry, where even minor impurities can confound results.

Table 1: Chemical Identification and Key Properties

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [1][2] |

| CAS Number | 156605-95-7 | [1][2] |

| Molecular Formula | C₉H₈BrF₃O | [2] |

| Molecular Weight | 269.06 g/mol | |

| Physical Form | Solid |

| Storage | 2-8°C, in a dry area |[1] |

Hazard Identification and Toxicological Rationale

The primary hazards associated with this compound are acute toxicity if ingested and irritation to the skin, eyes, and respiratory tract.[1] It is crucial to recognize that the full toxicological profile of this specific molecule has not been exhaustively investigated.[1] In such cases, a conservative approach is warranted, treating the substance with a higher degree of caution than the formal classifications might suggest. The irritant properties are likely due to the reactive nature of halogenated and trifluoromethylated aromatic compounds, which can interact with and potentially damage biological tissues upon contact.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Angene Chemical Safety Data Sheet[1]

The potential for respiratory irritation from airborne dust is a significant risk.[1] The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its absorption and interaction with cellular membranes, which underscores the importance of preventing direct contact and inhalation.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, beginning with robust engineering controls and supplemented by meticulous use of PPE.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this solid compound is a certified chemical fume hood or a glove box.[1] This is non-negotiable. The purpose is to contain any dust or aerosols generated during weighing or transfer, preventing inhalation and contamination of the laboratory environment. The ventilation system must be adequate to maintain exposure levels below any established limits; in the absence of specific limits, the principle of "As Low As Reasonably Practicable" (ALARP) must be applied.

Personal Protective Equipment: A Self-Validating System

PPE selection must be a deliberate process based on a risk assessment of the specific procedures being performed. The following workflow provides a logical framework for selecting appropriate PPE.

Caption: PPE selection workflow for handling solid chemical reagents.

Detailed PPE Protocol:

-

Eye and Face Protection : Use safety glasses with side shields as a minimum. A face shield should be worn over safety glasses during procedures with a higher risk of splashing, such as when dissolving the solid or during quenching reactions.[1]

-

Hand Protection : Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the outer surface) to prevent skin contact.[1] Dispose of contaminated gloves immediately as hazardous waste.

-

Skin and Body Protection : A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron. Ensure clothing fully covers exposed skin.

-

Respiratory Protection : If work cannot be conducted within a fume hood or if dust formation is significant, a NIOSH-approved respirator (e.g., an N95 dust mask for particulates) is necessary.[1]

Safe Handling, Storage, and Incompatibility

Step-by-Step Handling Protocol

-

Preparation : Designate a specific area within a chemical fume hood for handling. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) before retrieving the chemical from storage.

-

Weighing and Transfer : Perform all manipulations of the solid compound on a disposable weigh boat or glassine paper within the fume hood to contain dust. Use spatulas and tools that minimize the generation of airborne particles.

-

Post-Handling : After transfer, promptly and securely seal the primary container. Decontaminate all tools and the work surface. Wash hands thoroughly with soap and water after completing the task and removing gloves.[1] Do not eat, drink, or smoke in the laboratory area.[3]

Storage and Incompatibility

-

Storage Conditions : Store the compound in its original, tightly sealed container in a dry, refrigerated (2-8°C) environment.[1] This is crucial for maintaining its chemical integrity.

-

Incompatible Materials : While specific data for this compound is limited, analogous brominated and fluorinated aromatics are incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5] These materials can initiate vigorous or exothermic reactions, leading to decomposition and the release of hazardous fumes.

Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel must be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.

First Aid Measures

-

Eye Contact : Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[1]

-

Skin Contact : Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation develops or persists.[1]

-

Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Firefighting

The compound is not classified as flammable, but containers may burn in a fire, releasing toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[3][4][6]

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1]

-

Firefighter Protection : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures

The following workflow outlines the logical steps for responding to a spill.

Caption: Logical workflow for responding to an accidental chemical spill.

Accidental Release Protocol:

-

Evacuate and Secure : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

-

Protect Yourself : Wear the appropriate PPE as described in Section 3.

-

Containment & Cleanup : For a solid spill, avoid creating dust.[1] Gently sweep or shovel the material into a suitable, clearly labeled, and sealed container for disposal.[1] Do not allow the product to enter drains.[1]

-

Decontamination : Clean the spill area thoroughly. All cleanup materials should be collected and disposed of as hazardous waste.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Waste Disposal : This material and its container must be disposed of as hazardous waste.[7] Engage a licensed professional waste disposal service.[1]

-

Container Disposal : Dispose of contaminated packaging as unused product.[1] Do not reuse empty containers.

-

Regulatory Compliance : All disposal practices must be in strict accordance with local, state, and federal regulations.

References

-

Apollo Scientific. (2023, July 4). Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene.

-

Fisher Scientific. (2021, December 25). Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene.

-

Angene Chemical. (2021, May 1). Safety Data Sheet: this compound.

-

Fisher Scientific. (2024, March 29). Safety Data Sheet: 1-Bromo-4-(trifluoromethoxy)benzene.

-

Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Bromo-α,α,α-trifluorotoluene.

-

FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet: 1-Bromo-4-(trifluoromethyl)benzene.

-

Aarti Industries. (2021, October 15). GPS Safety Summary: 1-bromo-3,4,5-trifluorobenzene.

-

Sigma-Aldrich. (n.d.). Product Page: this compound.

-

SD Fine-Chem. (n.d.). Material Safety Data Sheet: 1-Bromo-4-Fluorobenzene.

-

Echemi. (n.d.). Safety Data Sheets: 1-Bromo-4-isothiocyanato-2-(trifluoromethyl)benzene.

-

Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 1-Bromo-3-(trifluoromethoxy)benzene.

-

Sigma-Aldrich. (n.d.). Product Page: 1-Bromo-4-(trifluoromethoxy)benzene.

-

PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene.

-

SD Fine-Chem. (n.d.). Safety Data Sheet: 1-BROMO-4-FLUOROBENZENE.

-

PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene.

-

TCI Chemicals. (2025, March 28). Safety Data Sheet: 1-Bromo-4-fluorobutane.

-

Biosynth. (n.d.). The Essential Role of 1-Bromo-4-(trifluoromethoxy)benzene in Modern Chemical Synthesis.

-

Merck Millipore. (n.d.). Product Page: 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene.

-

Oakwood Chemical. (n.d.). Product Page: this compound.

-

Fisher Scientific. (2013, October 17). Safety Data Sheet: 4-Bromofluorobenzene.

-

Tokyo Chemical Industry. (n.d.). Product Page: 1-Bromo-4-(trifluoromethoxy)benzene.

-

Benchchem. (n.d.). Product Page: 1-Bromo-4-(trifluoromethoxy)benzene.

Sources

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene material safety data sheet (MSDS)